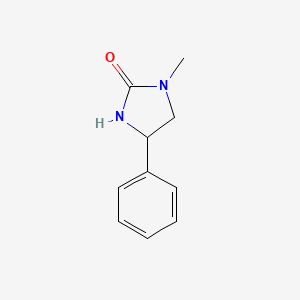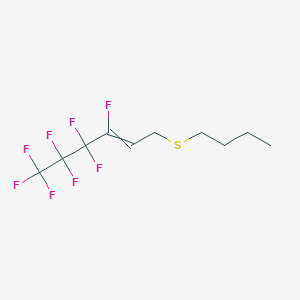
N~1~-(4-Chlorophenyl)-N~1~-propylbenzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(4-Chlorophenyl)-N~1~-propylbenzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a 4-chlorophenyl group and a propyl group attached to the nitrogen atoms of a benzene-1,4-diamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Chlorophenyl)-N~1~-propylbenzene-1,4-diamine typically involves the following steps:
Nitration: The starting material, benzene, undergoes nitration to form nitrobenzene.
Reduction: Nitrobenzene is then reduced to benzene-1,4-diamine using reducing agents such as iron and hydrochloric acid.
N-Alkylation: The benzene-1,4-diamine is subjected to N-alkylation with 1-bromopropane to introduce the propyl group.
N-Arylation: Finally, the N-arylation of the resulting compound with 4-chlorobenzene is carried out using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In industrial settings, the production of N1-(4-Chlorophenyl)-N~1~-propylbenzene-1,4-diamine may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve product purity.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(4-Chlorophenyl)-N~1~-propylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary and secondary amines.
Substitution: Halogenated and nitrated derivatives.
Applications De Recherche Scientifique
N~1~-(4-Chlorophenyl)-N~1~-propylbenzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of N1-(4-Chlorophenyl)-N~1~-propylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~-(4-Chlorophenyl)-N~1~-methylbenzene-1,4-diamine: Similar structure but with a methyl group instead of a propyl group.
N~1~-(4-Bromophenyl)-N~1~-propylbenzene-1,4-diamine: Similar structure but with a bromine atom instead of a chlorine atom.
N~1~-(4-Chlorophenyl)-N~1~-ethylbenzene-1,4-diamine: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
N~1~-(4-Chlorophenyl)-N~1~-propylbenzene-1,4-diamine is unique due to its specific combination of substituents, which may confer distinct physicochemical properties and biological activities. The presence of the 4-chlorophenyl group and the propyl group can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
93275-75-3 |
|---|---|
Formule moléculaire |
C15H17ClN2 |
Poids moléculaire |
260.76 g/mol |
Nom IUPAC |
4-N-(4-chlorophenyl)-4-N-propylbenzene-1,4-diamine |
InChI |
InChI=1S/C15H17ClN2/c1-2-11-18(14-7-3-12(16)4-8-14)15-9-5-13(17)6-10-15/h3-10H,2,11,17H2,1H3 |
Clé InChI |
HIPLUEBPFRTCRR-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C1=CC=C(C=C1)N)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene](/img/structure/B14363825.png)
![1,1,2,2,3,3-Hexafluoro-1-methoxy-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14363833.png)
![2-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide](/img/structure/B14363840.png)
![N-[(2-Bromobenzoyl)carbamothioyl]glycine](/img/structure/B14363845.png)
![Benzoic acid, 2-[4-(butylethylamino)-2-hydroxybenzoyl]-](/img/structure/B14363853.png)
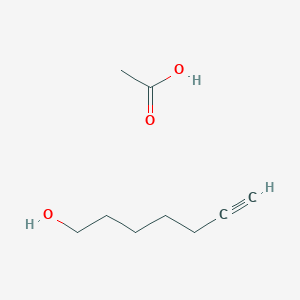
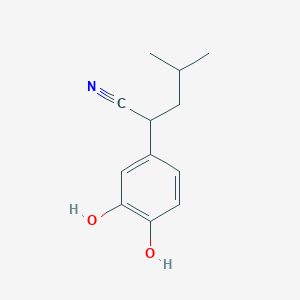
![5-Bromo-4-methoxy-6-[(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14363877.png)
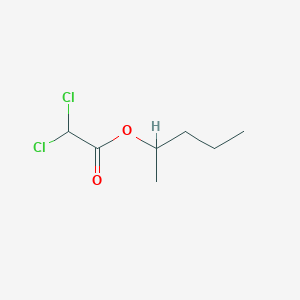
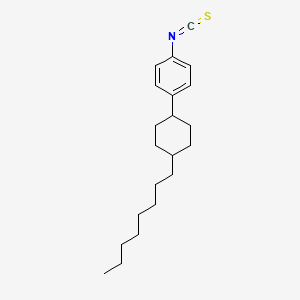
![6-[2-(6-Methoxynaphthalen-1-yl)ethyl]-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14363892.png)
![Octahydro-1,4-methanocyclopenta[b]pyridine](/img/structure/B14363893.png)
